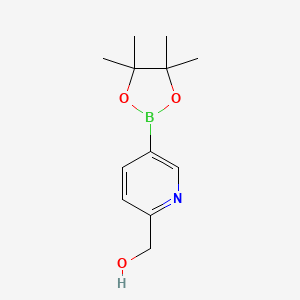

(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)methanol

Description

This compound features a pyridine core with a boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at position 5 and a hydroxymethyl (-CH₂OH) group at position 2. It is widely used in Suzuki-Miyaura cross-coupling reactions due to the stability of its boronic ester and the versatility of the pyridine scaffold in medicinal chemistry and materials science . Key synonyms include 3-Hydroxymethyl-pyridyl-5-boronic acid pinacol ester and [5-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-3-yl]-methanol .

Properties

IUPAC Name |

[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BNO3/c1-11(2)12(3,4)17-13(16-11)9-5-6-10(8-15)14-7-9/h5-7,15H,8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFCRCZYNRQHVDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70726169 | |

| Record name | [5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70726169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1078575-71-9 | |

| Record name | [5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70726169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Compounds with similar structures, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are known to be used for borylation at the benzylic c-h bond of alkylbenzenes.

Mode of Action

The compound interacts with its target through a process known as borylation. In the presence of a palladium catalyst, it forms pinacol benzyl boronate. This interaction results in changes to the chemical structure of the target molecule, potentially altering its function or properties.

Biochemical Pathways

It’s known that the compound can participate in hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts.

Pharmacokinetics

The compound is known to be soluble in organic solvents such as chloroform, ether, and dichloromethane. This solubility could potentially influence its bioavailability.

Action Environment

Environmental factors can influence the action, efficacy, and stability of (5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)methanol. For instance, the compound is known to be stable under dry conditions but may undergo hydrolysis in a humid environment. Additionally, the presence of a palladium catalyst is necessary for the compound to participate in borylation reactions.

Biological Activity

The compound (5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)methanol is a boronic acid derivative that has garnered attention for its potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols and other nucleophiles, making them valuable in medicinal chemistry, particularly in the design of enzyme inhibitors and therapeutic agents.

- Chemical Formula : CHBNO

- Molecular Weight : 244.10 g/mol

- CAS Number : 754214-56-7

The biological activity of boronic acid derivatives often stems from their ability to interact with specific enzymes or proteins through the formation of covalent bonds. For instance, they can inhibit proteases by binding to the active site and blocking substrate access. This mechanism is particularly relevant in the context of viral infections, such as SARS-CoV-2.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound:

-

Inhibition of SARS-CoV-2 Mpro :

- The compound has been evaluated for its inhibitory effects on the main protease (Mpro) of SARS-CoV-2. In vitro assays demonstrated that it could partially inhibit Mpro activity at concentrations around 20 µM .

- The selectivity for Mpro over other proteases suggests potential as a therapeutic agent against COVID-19.

-

GSK-3β Inhibition :

- GSK-3β is a key enzyme involved in various cellular processes including metabolism and cell cycle regulation. Compounds similar to this compound have shown IC50 values ranging from 10 to 1314 nM for GSK-3β inhibition . This suggests that modifications to the boronic acid structure can enhance potency.

- Anti-inflammatory Activity :

Case Study 1: SARS-CoV-2 Protease Inhibition

A focused library of β-amido boronic acids was synthesized to explore their inhibitory effects on SARS-CoV-2 Mpro. Among these compounds, one derivative demonstrated a binding free energy indicating strong interaction with the enzyme's active site. In vitro assays confirmed approximately 23% inhibition at a concentration of 20 µM .

Case Study 2: GSK-3β and Cytotoxicity Assessment

In a study assessing various derivatives for GSK-3β inhibition and cytotoxicity in neuronal cell lines (HT-22), compounds were tested across multiple concentrations (0.1 to 100 µM). The results indicated that while some compounds inhibited GSK-3β effectively at low concentrations, they did not significantly reduce cell viability .

Data Tables

Comparison with Similar Compounds

Research Findings and Trends

- Electronic Effects : Pyridine-based boronic esters exhibit enhanced electronic delocalization compared to benzene analogs, improving their catalytic efficiency in cross-coupling reactions .

- Steric Considerations : Ortho-substituted derivatives (e.g., hydroxymethyl at pyridine position 2) face steric challenges in Suzuki-Miyaura reactions, often requiring optimized conditions .

- Solubility : Hydroxymethyl groups improve aqueous solubility, making such compounds preferable in biomedical applications over halogenated analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.